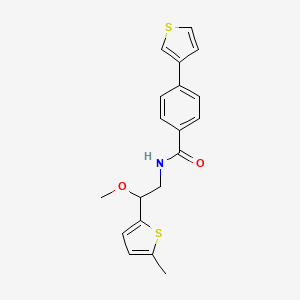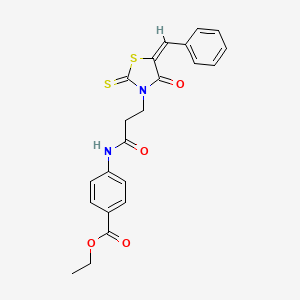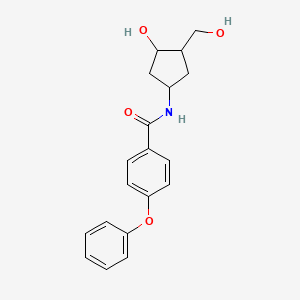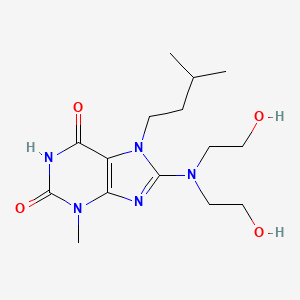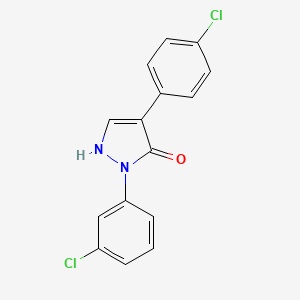![molecular formula C19H17FN2O3 B2509170 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione CAS No. 895644-62-9](/img/structure/B2509170.png)
1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material involves the Gewald synthesis technique followed by a reaction with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . These derivatives themselves are synthesized through the Vilsmeier-Haack reaction . Another related compound, 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, is synthesized through a series of steps starting from 4-chloro-2-fluoroanisole, involving reagents like dichloromethyl methyl ether, titanium tetrachloride, methyl Grignard, and chromium trioxide, leading to various intermediates before the final product is obtained .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution patterns on the core pyrazine structure. For example, the fluorinated analogs of anticonvulsant agents were characterized to determine the influence of fluorine atoms on the phenyl ring .
Chemical Reactions Analysis
The chemical reactivity of pyrazine derivatives is explored in different contexts. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione is used as a labelling reagent for amino acids in liquid chromatography, reacting with amino functions to form stable adducts . The reaction conditions such as temperature, triethylamine concentration, and reagent ratio are optimized for effective derivatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by the substituents attached to the core structure. For example, the push-pull pyrazine fluorophores exhibit optical absorption and emission properties that are solvent-dependent, indicating intramolecular charge transfer characteristics . The presence of electron-donating groups and π-conjugated systems significantly affects the emission and charge transfer properties of these compounds . Additionally, the antimicrobial activity of Schiff bases derived from pyrazine compounds is evaluated, with some derivatives showing excellent activity .
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Research on pyrazine-based chromophores, including derivatives similar to 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione, has demonstrated significant advancements in understanding their synthesis and photophysical properties. These chromophores exhibit strong emission solvatochromism, indicating their potential in intramolecular charge transfer (ICT) applications. Such properties make them valuable for developing materials with specific optical characteristics (Hoffert et al., 2017).
Antiviral Research
The compound's analogs have been explored for antiviral properties, particularly against the influenza virus. For instance, flutimide and its aromatic analogs, which share a core structure with 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione, have shown promise in inhibiting the cap-dependent endonuclease activity of the influenza A virus. This research points to the potential of such compounds in developing therapeutic agents for influenza treatment (Singh & Tomassini, 2001).
Antioxidant Properties
Another fascinating application is in the synthesis of pyrazolyl-phthalazine-dione derivatives, showcasing the compound's versatility in creating molecules with significant antioxidant activity. These studies reveal how structural modifications, such as the introduction of methoxy and fluorophenyl groups, impact the compound's ability to scavenge free radicals, suggesting its utility in designing novel antioxidants (Simijonović et al., 2018).
Fluorinated Heterocyclic Compounds
The role of fluorinated analogs of 1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione in synthesizing heterocyclic compounds has also been documented. The incorporation of fluorine atoms enhances the compounds' physical and chemical properties, making them suitable for various applications, including as intermediates in organic synthesis and potential pharmaceuticals (Shi et al., 1996).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-16-8-6-14(7-9-16)12-21-10-11-22(19(24)18(21)23)13-15-4-2-3-5-17(15)20/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPGNCTAKJXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



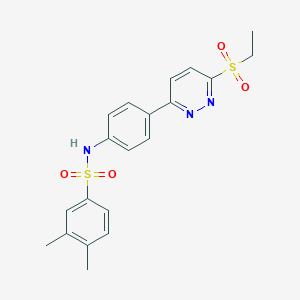
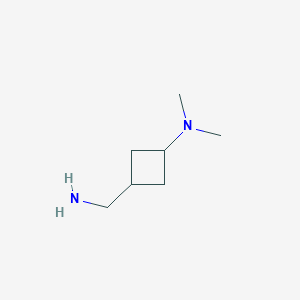

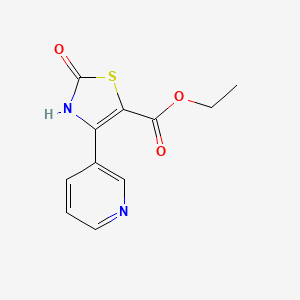
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)
![2-[(2-Methylphenyl)methoxy]propanoic acid](/img/structure/B2509103.png)
![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)
